(S)-ethyl 6-fluorochroman-2-carboxylate
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Overview
Description
(S)-ethyl 6-fluorochroman-2-carboxylate is a chiral compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used as building blocks in pharmaceutical synthesis. The presence of a fluorine atom in the structure enhances the compound’s stability and bioavailability, making it a valuable intermediate in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ethyl 6-fluorochroman-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with p-fluorophenol.
Formation of Intermediate:
p-fluorophenol reacts with α-bromo-γ-butyrolactone to form an intermediate compound.Cyclization: The intermediate undergoes cyclization to form 6-fluorochroman-2-carboxylic acid.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(S)-ethyl 6-fluorochroman-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 6-fluorochroman-2-carboxaldehyde or 6-fluorochroman-2-carboxylic acid.
Reduction: Formation of 6-fluorochroman-2-methanol.
Scientific Research Applications
(S)-ethyl 6-fluorochroman-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Comparison with Similar Compounds
Similar Compounds
6-fluorochroman-2-carboxylic acid: A closely related compound with similar chemical properties but different biological activities.
6-fluorochroman-2-methanol:
6-fluorochroman-2-carboxaldehyde: An intermediate in the synthesis of various chroman derivatives.
Uniqueness
Properties
Molecular Formula |
C12H13FO3 |
---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
ethyl (2S)-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C12H13FO3/c1-2-15-12(14)11-5-3-8-7-9(13)4-6-10(8)16-11/h4,6-7,11H,2-3,5H2,1H3/t11-/m0/s1 |
InChI Key |
XLTYRVHHKJREDL-NSHDSACASA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC2=C(O1)C=CC(=C2)F |
Canonical SMILES |
CCOC(=O)C1CCC2=C(O1)C=CC(=C2)F |
Origin of Product |
United States |
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